N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt

Aldehyde-fixable tracer Neuronal morphology Schiff base reduction

Researchers requiring an aldehyde-fixable fluorescent tracer for post-hoc neuronal morphology often face protocol incompatibility with standard Lucifer Yellow CH. LYen (CAS 161578-11-6) solves this via its unique ethylenediamine handle, enabling reversible Schiff-base formation with aldehydes/ketones followed by NaBH₄ reduction to a permanent, irreversible amine linkage. - Dipotassium salt form avoids lithium-induced ion-channel artifacts in patch-clamp electrophysiology. - ~110 nm Stokes shift enables clean 4-color co-registration with DAPI, Cy5, and Alexa Fluor 647. - Validated fluorescence lifetime standard (5.2-9.7 ns) for two-photon FLIM calibration. - Primary amine permits direct NHS-ester biotinylation for dual-modality fluorescence/EM studies. Supplied with rigorous batch-specific QC documentation to ensure experimental reproducibility.

Molecular Formula C14H11K2N3O8S2
Molecular Weight 491.6 g/mol
CAS No. 161578-11-6
Cat. No. B070723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt
CAS161578-11-6
Molecular FormulaC14H11K2N3O8S2
Molecular Weight491.6 g/mol
Structural Identifiers
SMILESC1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+]
InChIInChI=1S/C14H13N3O8S2.2K/c15-1-2-17-13(18)8-4-6(26(20,21)22)3-7-11(8)9(14(17)19)5-10(12(7)16)27(23,24)25;;/h3-5H,1-2,15-16H2,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2
InChIKeyDZLBCTJAVKJWJD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide Dipotassium Salt (LYen): Core Identity and Structural Classification


N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt (CAS 161578-11-6), widely referred to as Lucifer Yellow ethylenediamine (LYen) or PAsp-LY, is a sulfonated 1,8-naphthalimide fluorescent tracer bearing a reactive primary amine on a two-carbon ethyl spacer [1]. Unlike the more common Lucifer Yellow CH (carbohydrazide) derivative, LYen carries an ethylenediamine handle that enables Schiff-base coupling to aldehydes and ketones, with subsequent reduction to a stable secondary amine linkage . The dipotassium counter-ion distinguishes it from the dilithium salt form prevalent among other Lucifer Yellow variants, imparting distinct solubility and compatibility profiles [2].

Why Lucifer Yellow CH, LY Cadaverine, or LY Vinyl Sulfone Cannot Substitute for N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide Dipotassium Salt


Within the Lucifer Yellow family, the reactive handle defines the experimental protocol: Lucifer Yellow CH immobilizes via hydrazone formation with aldehydes [1], Lucifer Yellow cadaverine (LYcad) uses a pentylamine linker [2], and Lucifer Yellow vinyl sulfone (LYVS) targets thiols [3]. LYen's ethylenediamine group offers a unique two-step fixation—reversible Schiff-base formation followed by borohydride reduction to an irreversible amine linkage—that none of the other three derivatives can replicate . Additionally, the dipotassium salt form avoids lithium-associated artefacts in electrophysiology, a concern not addressed by the dilithium salt of LY CH [4]. These differences in reactive chemistry and counter-ion composition render direct substitution without protocol re-validation scientifically unsound.

Quantitative Comparative Evidence: N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide Dipotassium Salt vs. Nearest Analogs


Reactive Handle Specificity: Ethylenediamine (Schiff-Base/Reduction) vs. Carbohydrazide (Hydrazone) Fixation Chemistry

LYen possesses a primary aliphatic amine (ethylenediamine) that reacts with aldehyde and ketone groups to form reversible Schiff bases; treatment with NaBH4 or NaCNBH3 reduces the C=N bond to a stable, irreversible C–N amine linkage . In contrast, Lucifer Yellow CH relies on a carbohydrazide group that forms hydrazone bonds with aldehydes—a chemically distinct, non-reducible linkage that exhibits different stability under reducing conditions [1]. This mechanistic divergence means LYen is preferentially selected when post-fixation reducing steps are integral to the protocol, or when reversible intermediate trapping is desired before permanent immobilization.

Aldehyde-fixable tracer Neuronal morphology Schiff base reduction

Counter-Ion Compatibility: Dipotassium Salt vs. Dilithium Salt in Electrophysiological and Cell-Physiology Assays

The dipotassium salt of LYen (MW 491.58 g/mol) provides a potassium counter-ion that is compatible with intracellular recording solutions where lithium ions (present in the dilithium salt of LY CH, MW ~444 g/mol) can interfere with ion channels and transporters [1]. Wikipedia notes that 'other cations such as ammonium or potassium can be used when lithium is undesirable, but the resulting salts are less soluble in water' . The quantitative solubility reduction relative to the lithium salt is acknowledged in the literature but has not been reported as a precise numeric comparison; the lithium salt is explicitly described as 'the most water-soluble' form .

Electrophysiology Patch-clamp Neuronal tracing

Fluorescence Lifetime as a Standard: LYen Exhibits Solvent-Dependent Lifetimes (5.2–9.7 ns) Suitable for Two-Photon Excitation Time-Domain Instrumentation

LYen has been validated as a fluorescence lifetime standard for two-photon excitation time-domain measurements [1]. Its fluorescence lifetime is solvent-dependent: approximately 5.2 ns in water, 9.7 ns in ethanol, and 9.5 ns in methanol [1]. These values place LYen within a useful calibration range distinct from rhodamine B and coumarin 6, and the lifetime exhibits low concentration dependence [2]. While the study used 'Lucifer Yellow' generically, the photophysical characterization by Fürstenberg & Vauthey (2005) specifically employed the ethylenediamine derivative (LYen), confirming the identity of the fluorophore [3].

Fluorescence lifetime standard Two-photon excitation Time-domain FLIM

Stokes Shift Advantage: LYen (~110 nm) vs. Fluorescein-Based Tracers (~30 nm) for Reduced Cross-Talk in Multi-Channel Imaging

Lucifer Yellow derivatives, including LYen, exhibit a Stokes shift of approximately 110 nm (excitation ~430 nm, emission ~540 nm), significantly larger than the ~30 nm Stokes shift of fluorescein [1]. This large Stokes shift minimizes excitation-scatter artefacts and spectral bleed-through in multi-channel fluorescence microscopy [2]. The 110 nm Stokes shift has been explicitly reported for Lucifer Yellow VS and is a conserved property of the 4-amino-3,6-disulfo-1,8-naphthalimide chromophore shared by LYen [1].

Multi-color imaging Spectral separation Immunofluorescence

Biotinylation Capability via Ethylenediamine Handle: Enabling Avidin/Streptavidin-Based Detection and Signal Amplification

The free primary amine of LYen's ethylenediamine group permits direct conjugation to biotin N-hydroxysuccinimide (NHS) esters, yielding biotinylated LY (BLY, BXLY, BXXLY) constructs suitable for avidin or streptavidin binding [1]. This has been exploited for combined retrograde transport labeling with avidin-biotin-HRP complex visualization [2]. In contrast, Lucifer Yellow CH carries a carbohydrazide rather than a primary amine, offering a different conjugation chemistry that is not directly compatible with NHS-ester biotinylation under standard conditions. Three distinct biotinylated LYen derivatives with variable spacer lengths have been synthesized and characterized, demonstrating the tunability of this approach [1].

Biotin-streptavidin Signal amplification Retrograde tracing

Optimal Research and Industrial Use-Cases for N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide Dipotassium Salt (LYen)


Combined Electrophysiology and Neuronal Morphology: Patch-Clamp Recording with Irreversible Tracer Immobilization

Whole-cell patch-clamp experiments requiring K+-based internal solutions benefit from LYen's dipotassium salt form, which avoids lithium-induced ion-channel artefacts associated with the dilithium salt of LY CH [1]. Following electrophysiological recording, the ethylenediamine handle enables aldehyde fixation, Schiff-base formation with tissue aldehydes, and NaBH4 reduction to permanently immobilize the tracer—preserving neuronal morphology for post-hoc 3D reconstruction and correlative light-electron microscopy .

Two-Photon Fluorescence Lifetime Imaging Microscopy (FLIM) Calibration and Validation

LYen serves as a validated fluorescence lifetime standard for two-photon excitation time-domain instrumentation, with characterized lifetimes of 5.2 ns (water), 9.7 ns (ethanol), and 9.5 ns (methanol) at 20 °C [2]. Its low concentration dependence and solvent-tunable lifetime make it suitable for daily instrument calibration, cross-laboratory standardization, and validation of FLIM analysis algorithms in core imaging facilities.

Biotin-Streptavidin Amplified Neuronal Circuit Tracing for Correlative Light and Electron Microscopy

LYen's primary amine permits direct biotinylation via NHS-ester chemistry to generate biotin-LY conjugates [3]. These constructs support retrograde neuronal transport, followed by avidin-biotin-HRP/DAB histochemistry for permanent, electron-dense labeling [4]. This dual-modality approach—fluorescence for live imaging and serial-section EM for ultrastructural analysis—cannot be replicated with LY CH, whose carbohydrazide group is incompatible with NHS-ester biotinylation.

Multiplexed Fluorescence Assays Requiring Large Stokes Shift for Spectral Separation

The ~110 nm Stokes shift of the Lucifer Yellow chromophore—shared by LYen—provides approximately 3.7-fold greater separation between excitation and emission bands compared to fluorescein-based labels [5]. This enables cleaner co-registration with DAPI (nuclear stain) and far-red fluorophores (e.g., Cy5, Alexa Fluor 647) in three- or four-color imaging panels, reducing spectral unmixing artefacts and improving quantitative accuracy in high-content screening and spatial proteomics.

Quote Request

Request a Quote for N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.